2,5-Diiodopyridine
Overview
Description
Introduction 2,5-Diiodopyridine is a dihalogenated pyridine derivative. It is a significant compound in organic chemistry due to its utility in various synthetic pathways and its biological activity.
Synthesis Analysis
- The synthesis of 2,5-diiodopyridine derivatives involves palladium-catalyzed aminocarbonylation reactions, as shown in the study by Takács et al. (2017) (Takács et al., 2017). This process yields products with carboxamide and ketocarboxamide functionalities.
- Another synthesis route, as described by Leboho et al. (2015), involves double Sonogashira coupling reactions on diiodopyridine derivatives (Leboho et al., 2015).
Molecular Structure Analysis
- Studies on the molecular structure of pyridine derivatives, including diiodopyridines, reveal their stability and structural variations, as shown in the research by Bryndal et al. (2012) (Bryndal et al., 2012). These structures are often stabilized by hydrogen bonds and exhibit layered arrangements.
Chemical Reactions and Properties
- The reactivity of 2,5-diiodopyridine includes participation in various coupling reactions. For instance, Schwab et al. (2002) demonstrated the Stille coupling of 2,5-dibromopyridine for the synthesis of bipyridine derivatives (Schwab et al., 2002).
Physical Properties Analysis
- The physical properties of diiodopyridines, such as their melting points and solubility, are crucial for their applications in synthesis. However, specific details on the physical properties of 2,5-diiodopyridine are not extensively covered in the literature available.
Chemical Properties Analysis
- The chemical properties, such as the electrophilic and nucleophilic characteristics of 2,5-diiodopyridine, are integral to its reactivity in various organic synthesis pathways. The study by Abraham et al. (2017) on 2-Amino-3-bromo-5-nitropyridine provides insights into the electronic characteristics of similar compounds (Abraham et al., 2017).
Scientific Research Applications
Peptide Heterodimerization : 2,2′-Dithiobis(5-nitropyridine) is used in the heterodimerization of cysteine-containing peptides, facilitating the formation of asymmetric disulfides and the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).
Synthesis of Triazidopyridines : The synthesis of 2,4,6-triazidopyridine and its 3,5-diiodo derivative showcases their potential applications in 1,3-dipolar cycloaddition, phosphorylation, reduction, thermolysis, and photolysis reactions (Chapyshev & Chernyak, 2012).
Antimicrobial Drugs : 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines show promise as new antimicrobial drugs, with their structure influencing antibacterial activity against bacteria's lipopolysaccharide (Koszelewski et al., 2021).
Biological Sensing and Iron Complexes : 2,6-Bis(pyrazolyl)pyridines and related ligands offer versatile terpyridine analogues for applications in biological sensing, with iron complexes showing unusual spin-state transitions (Halcrow, 2005).
Prion Disease Treatment : 2-Aminopyridine-3,5-dicarbonitrile-based compounds exhibit improved bioactivity against prion replication and suitable pharmacokinetic profiles for evaluation in animal models of prion disease (May et al., 2007).
Opto-Electronic Devices and Nanotechnology : π-Conjugated terpyridines have potential applications ranging from photovoltaics to nanotechnology, including in life science and opto-electronic devices (Wild et al., 2011).
Drug Discovery : 2-Aminopyridine is a key moiety in synthesizing low-molecular-weight molecules for use as pharmacophores against various biological targets, offering a straightforward design and easy identification of toxicity-causing metabolites (Rao & Chanda, 2021).
Memory Devices and Nano-Actuators : The 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule shows promise as a memory device or nano-actuator, utilizing charge-induced conformational switching controlled by bias voltage (Derosa, Guda, & Seminario, 2003).
Nicotinic Acid Metabolism : The oxidation of 2,5-dihydroxypyridine by a single enzyme produces formate and maleamate, with the incorporation of oxygen 18 into the products (Gauthier & Rittenberg, 1971).
Antiparasitic Activity : Synthesis of 2,3,5-trisubstituted 7-azaindoles and 2,5-disubstituted 7-azaindoles has shown promising biological activity against the gastrointestinal protozoal parasite Giardia duodenalis trophozoites (Leboho et al., 2015).
Synthesis of Carboxamide and Ketocarboxamide : Palladium-catalyzed aminocarbonylation of diiodopyridines can produce carboxamide and ketocarboxamide products, depending on the reaction conditions, with high synthetic interest (Takács et al., 2017).
Drug Candidates and Heterocycle Synthesis : Copper-catalyzed cyclization of oxime esters with 2-benzylidenemalononitrile provides a novel method for constructing 2-aminopyridines, offering potential in drug candidates and heterocycle synthesis (蔡忠建 et al., 2014).
Triheteroarylpyridine Scaffolds : A study on 2-chloro-3,4-diiodopyridine led to novel 2,3,4-triheteroarylpyridine scaffolds, including sterically hindered derivatives (Daykin et al., 2010).
Safety And Hazards
2,5-Diiodopyridine is classified as having acute toxicity (oral), skin irritation, serious eye damage, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure, respiratory system) . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,5-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-1-2-5(7)8-3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWFCFIXXMXRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401161 | |
Record name | 2,5-Diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diiodopyridine | |
CAS RN |
116195-81-4 | |
Record name | 2,5-Diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diiodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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